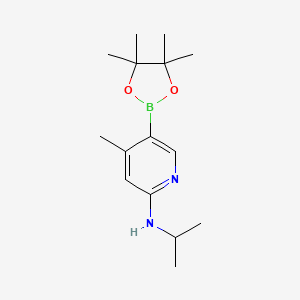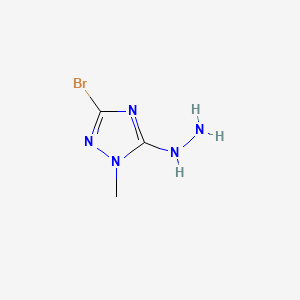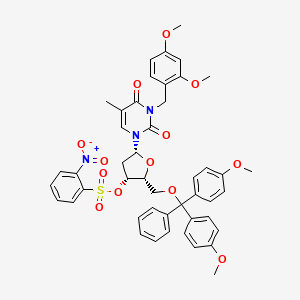![molecular formula C14H8ClFO4 B580407 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261906-07-3](/img/structure/B580407.png)
3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl compounds are a group of organic compounds that contain two phenyl rings . The phenyl rings can be substituted with various functional groups, such as chloro, fluoro, and carboxylic acid groups. The properties of the biphenyl compound can vary greatly depending on the type and position of these substituents .
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with a halide or pseudohalide . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a biphenyl compound depends on the type and position of its substituents. For example, a compound with a chloro group at the 3’ position and a fluoro group at the 5’ position would have different properties than a compound with the groups at different positions .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of a biphenyl compound depend on its specific structure. Factors that can influence these properties include the type and position of substituents on the phenyl rings .Scientific Research Applications
3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and dyes. It has also been used as a reagent in the synthesis of organic compounds, such as amino acids and carbohydrates. In addition, this compound has been used in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is not fully understood. However, it is believed to act as an acid catalyst in the synthesis of other compounds. This is due to its ability to form strong hydrogen bonds with the target molecules, which helps to facilitate the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have an inhibitory effect on the growth of bacteria, fungi, and viruses. It has also been shown to have an inhibitory effect on the growth of cancer cells. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as phosphatases and proteases.
Advantages and Limitations for Lab Experiments
The use of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it has a wide range of applications, making it a versatile reagent. The main limitation of this compound is that it is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. It could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and dyes. It could also be used in the study of the structure and function of proteins. In addition, it could be used in the synthesis of organic compounds, such as amino acids and carbohydrates. Finally, it could be further studied for its potential use as an inhibitor of the growth of bacteria, fungi, and viruses.
Synthesis Methods
3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid can be synthesized by a variety of methods. The most common method is by the reaction of chloroform and fluoroacetic acid in the presence of a base. This reaction yields this compound in a yield of approximately 90%. Other methods for the synthesis of this compound include the reaction of chloroform and fluoroacetic anhydride, the reaction of fluoroacetic acid and chlorobenzene, and the reaction of fluoroacetic acid and chlorobenzene in the presence of a base.
Safety and Hazards
properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHNLDPBUCFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690909 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-07-3 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














